
N-Isoquinolin-5-yl-N'-propylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Isoquinolin-5-yl-N’-propylurea is a compound belonging to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Isoquinolin-5-yl-N’-propylurea typically involves the reaction of isoquinoline derivatives with propyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the urea linkage. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of N-Isoquinolin-5-yl-N’-propylurea may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions
N-Isoquinolin-5-yl-N’-propylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-isoquinolin-5-yl-N’-propylurea oxides, while reduction can produce N-isoquinolin-5-yl-N’-propylamine derivatives .
科学研究应用
N-Isoquinolin-5-yl-N’-propylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
作用机制
The mechanism of action of N-Isoquinolin-5-yl-N’-propylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- N-Isoquinolin-1-yl-N’-propylurea
- N-Quinolin-2-yl-N’-propylurea
- N-Pyridin-2-yl-N’-propylurea
Uniqueness
N-Isoquinolin-5-yl-N’-propylurea is unique due to its specific substitution pattern on the isoquinoline ring, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted research and development .
属性
CAS 编号 |
648420-68-2 |
|---|---|
分子式 |
C13H15N3O |
分子量 |
229.28 g/mol |
IUPAC 名称 |
1-isoquinolin-5-yl-3-propylurea |
InChI |
InChI=1S/C13H15N3O/c1-2-7-15-13(17)16-12-5-3-4-10-9-14-8-6-11(10)12/h3-6,8-9H,2,7H2,1H3,(H2,15,16,17) |
InChI 键 |
QZNFLZUZJOPTHN-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(=O)NC1=CC=CC2=C1C=CN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N''-[(3-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]carbonohydrazonic diamide](/img/structure/B12591366.png)
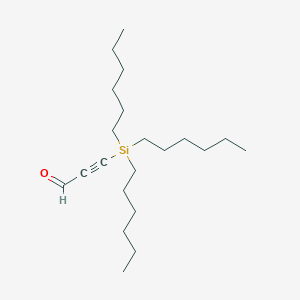
![[1-Bromo-2-(bromomethanesulfonyl)ethenyl]benzene](/img/structure/B12591377.png)
![3,4,5-trimethoxy-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide](/img/structure/B12591388.png)
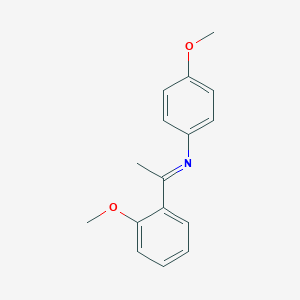

![[6-(Dibutylamino)naphthalen-1-YL]methanol](/img/structure/B12591405.png)


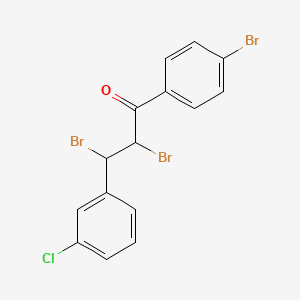
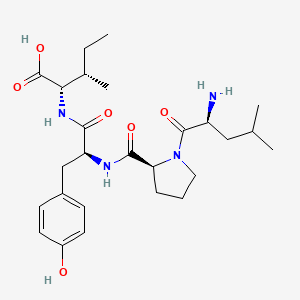

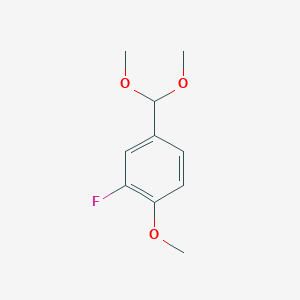
![(2Z)-3-({4-[(E)-Phenyldiazenyl]phenoxy}acetyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B12591457.png)
